BenchChemオンラインストアへようこそ!

4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS 333309-54-9) is a para-fluorinated N-aryl benzenesulfonamide with the molecular formula C₁₂H₁₀FNO₃S and a molecular weight of 267.28 g/mol. The compound features a 4-fluorobenzenesulfonamide moiety linked to a 4-hydroxyphenyl group, placing it within the broader sulfonamide class known for carbonic anhydrase inhibition, aldose reductase modulation, and kinase-targeting scaffolds.

Molecular Formula C12H10FNO3S
Molecular Weight 267.27
CAS No. 333309-54-9
Cat. No. B2734514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide
CAS333309-54-9
Molecular FormulaC12H10FNO3S
Molecular Weight267.27
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)O
InChIInChI=1S/C12H10FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H
InChIKeyBJEZQBZYTAKYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS 333309-54-9): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide (CAS 333309-54-9) is a para-fluorinated N-aryl benzenesulfonamide with the molecular formula C₁₂H₁₀FNO₃S and a molecular weight of 267.28 g/mol . The compound features a 4-fluorobenzenesulfonamide moiety linked to a 4-hydroxyphenyl group, placing it within the broader sulfonamide class known for carbonic anhydrase inhibition, aldose reductase modulation, and kinase-targeting scaffolds [1]. Its computed physicochemical parameters—LogP of 2.33, topological polar surface area (TPSA) of 66.4 Ų, two hydrogen bond donors, and three hydrogen bond acceptors—position it in a favorable oral bioavailability space according to Lipinski and Veber guidelines . The compound is supplied at 95–98% purity by multiple vendors and carries a GHS06 toxic classification (UN 2811, Class 6.1, Packing Group III), which carries specific procurement, storage, and handling implications distinct from its less hazardous structural analogs .

Why 4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide Cannot Be Casually Replaced by In-Class Benzenesulfonamide Analogs


Benzenesulfonamides with N-aryl substitution are not functionally interchangeable. Even subtle positional variations—such as swapping the fluorine and hydroxyl substituents across the sulfonamide bridge (as in CAS 1082560-58-4)—alter the computed LogD at physiological pH by approximately 0.04–0.05 units and shift the electrostatic potential surface, which can redirect hydrogen-bonding networks with biological targets [1]. The presence or absence of the para-hydroxyl group on the aniline-derived ring further differentiates compounds: removing it (as in 4-fluoro-N-phenylbenzenesulfonamide, CAS 312-52-7) increases LogP by roughly 0.3 units and eliminates a key hydrogen bond donor, potentially altering solubility, metabolic stability, and off-rate kinetics against carbonic anhydrase isoforms and other sulfonamide-recognizing proteins . The quantitative evidence below demonstrates that specific, measurable physicochemical and regulatory properties distinguish 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide from its closest structural neighbors—properties that directly affect experimental reproducibility, assay compatibility, and workplace safety compliance .

Quantitative Differentiation Evidence: 4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide vs. Closest Structural Analogs


Lipophilicity Fine-Tuning: Fluorine-Imparted LogP Increase vs. Non-Fluorinated Parent (CAS 5471-90-9)

The para-fluorine substituent on the benzenesulfonamide ring of the target compound increases computed LogP by approximately 0.14 log units relative to the non-fluorinated parent N-(4-hydroxyphenyl)benzenesulfonamide (CAS 5471-90-9). This modest lipophilicity gain is in the range known to improve passive membrane permeability without incurring the solubility penalties or promiscuous binding risks associated with larger lipophilicity jumps . The non-fluorinated analog has a LogP of 2.19 (ChemScene/Leyan), while the target compound has a LogP of 2.33 (ChemScene) [1]. Both compounds share identical TPSA (66.4 Ų), H-bond donor (2), and H-bond acceptor (3) counts, meaning the fluorine effect on partition behavior is isolated from other molecular property changes—an advantage for structure-activity relationship (SAR) studies where incremental lipophilicity tuning is required .

Lipophilicity Drug-likeness Membrane permeability

Positional Isomer Differentiation: LogD Shift Between Fluorine-on-Sulfonamide vs. Fluorine-on-Aniline Ring Regioisomers

The target compound (fluorine para on the benzenesulfonamide ring, hydroxyl para on the aniline ring) and its positional isomer N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide (CAS 1082560-58-4; fluorine on the aniline ring, hydroxyl on the sulfonamide ring) exhibit a measurable difference in LogD at pH 7.4 [1]. The target compound has a LogD (pH 7.4) of 2.24, compared to 2.20 for the isomer—a difference of 0.04 log units [1]. Although both isomers share the same molecular formula (C₁₂H₁₀FNO₃S), molecular weight (267.28), and computed LogP (2.30), the divergent LogD values at physiological pH indicate that the position of the electron-withdrawing fluorine relative to the ionizable sulfonamide NH and phenolic OH groups influences the compound's ionization state and, consequently, its distribution between aqueous and lipid phases under physiologically relevant conditions .

Positional isomerism Distribution coefficient Metabolic stability

Hydrogen Bond Donor Count and TPSA: Differentiation from Amino Analog (CAS 793727-98-7) for Oral Bioavailability Predictions

Replacement of the phenolic –OH in the target compound with a primary amine (–NH₂) yields N-(4-aminophenyl)-4-fluorobenzenesulfonamide (CAS 793727-98-7), which carries three hydrogen bond donors (vs. two in the target) and a TPSA of 80.6 Ų (vs. 66.4 Ų in the target) . Under Veber's commonly applied oral bioavailability filters, compounds with TPSA ≤ 140 Ų and ≤ 10 rotatable bonds are favored; however, TPSA values above approximately 70–80 Ų are associated with progressively reduced intestinal absorption [1]. The target compound's TPSA of 66.4 Ų places it comfortably within the optimal absorption window, whereas the amino analog at 80.6 Ų approaches the upper boundary where permeability may begin to decline. Additionally, the extra H-bond donor in the amino analog increases the compound's desolvation penalty for membrane crossing [1].

Oral bioavailability Veber rules Hydrogen bonding

Toxicity and Hazard Classification: GHS06 Acute Oral/Dermal/Inhalation Toxicity as a Procurement and Handling Differentiator

4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide carries a GHS06 acute toxicity classification with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), assigned under UN 2811 (toxic organic solid, n.o.s.), Class 6.1, Packing Group III . This classification mandates specific personal protective equipment (PPE), ventilation, and waste disposal protocols that are not uniformly required for its closest structural analogs. For comparison, N-(4-hydroxyphenyl)benzenesulfonamide (CAS 5471-90-9) is not flagged with GHS06 under comparable purity grades at major suppliers . Similarly, 4-fluoro-N-phenylbenzenesulfonamide (CAS 312-52-7) lacks the acute inhalation toxicity hazard statement at equivalent purity levels . The combination of the phenolic –OH with the para-fluoro substitution pattern on the target compound appears to drive this elevated hazard profile, which has direct implications for institutional safety review board approvals and shipping cost differentials when ordering quantities above exempted thresholds .

Safety classification GHS hazard Laboratory handling

Synthesis Route: Straightforward Two-Component Coupling with Commercially Available Precursors

The target compound is synthesized via a single-step sulfonylation reaction between 4-fluorobenzenesulfonyl chloride (CAS 349-88-2, widely available at ≥97% purity) and 4-aminophenol (CAS 123-30-8), conducted in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent . This route contrasts with the synthesis of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide (CAS 1082560-58-4), which requires 4-fluoroaniline and 4-hydroxybenzenesulfonyl chloride—the latter being a less commodity-grade reagent than 4-fluorobenzenesulfonyl chloride . The 4-fluorobenzenesulfonyl chloride precursor also serves as a versatile fluorine-NMR probe reagent for protein studies, adding orthogonal utility for laboratories that employ ¹⁹F NMR as a biophysical characterization tool .

Synthetic accessibility Building block Scale-up feasibility

Class-Level Carbonic Anhydrase Inhibition Potential: Fluorinated Benzenesulfonamide Scaffold Privilege

The broader class of fluorinated benzenesulfonamides has been systematically characterized as carbonic anhydrase (CA) inhibitors, with per-fluorination patterns on the benzenesulfonamide ring shown to increase CA isoform binding affinity by lowering the sulfonamide pKa and strengthening zinc coordination [1]. In the ChemMedChem 2015 study by Dudutiene et al., tri- and tetra-fluorinated benzenesulfonamides exhibited Ki values in the sub-nanomolar to low nanomolar range against recombinant human CA II, with fluorination contributing approximately 10- to 100-fold affinity gains relative to the non-fluorinated parent benzenesulfonamide [1]. While the target compound—bearing only a single para-fluoro substituent—has not been individually profiled in published CA inhibition assays, its scaffold falls within the structure-activity landscape characterized in this study [2]. The para-fluoro group is expected to lower the sulfonamide NH pKa (as demonstrated for 4-fluorobenzenesulfonamide in NMR titration studies), enhancing zinc-binding affinity at the CA active site relative to the non-fluorinated analog [2].

Carbonic anhydrase inhibition Fluorine effect Isoform selectivity

Recommended Procurement Scenarios for 4-Fluoro-N-(4-hydroxyphenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Incremental Lipophilicity Tuning Without Altering H-Bond Profile

In lead optimization programs where a benzenesulfonamide scaffold has been identified but requires a modest LogP increase (~0.14 units) to improve membrane permeability, the target compound provides this adjustment through para-fluorination without changing TPSA (66.4 Ų) or H-bond donor/acceptor counts relative to the non-fluorinated parent (CAS 5471-90-9) . This isolated lipophilicity effect allows medicinal chemists to attribute any observed changes in cellular potency or pharmacokinetics specifically to the fluorine substitution, avoiding the confounding multi-parameter changes that accompany other common lipophilicity-enhancing modifications such as methylation or ring expansion .

Carbonic Anhydrase Inhibitor Library Design with Systematic Fluorine Gradation

For laboratories constructing focused CA inhibitor libraries, the target compound fills a specific position on the fluorine-count gradient between the non-fluorinated N-(4-hydroxyphenyl)benzenesulfonamide and the tri-/tetra-fluorinated analogs characterized by Dudutiene et al. (2015) [1]. The para-fluoro substituent is expected—based on class-level SAR—to lower the sulfonamide pKa and enhance zinc coordination at the CA active site, yielding a measurable affinity gain relative to the unsubstituted parent while retaining the synthetic accessibility of a mono-fluorinated building block [1].

¹⁹F NMR Probe Development and Fluorinated Fragment-Based Drug Discovery (FBDD)

The para-fluorine atom on the benzenesulfonamide ring provides a clean ¹⁹F NMR spectroscopic handle for protein–ligand binding studies. The compound's straightforward synthesis from 4-fluorobenzenesulfonyl chloride—an established reagent for protein ¹⁹F NMR labeling—makes it a candidate for fragment-based screening cascades where fluorine chemical shift perturbation is used as a primary binding readout . The presence of the phenolic –OH additionally enables downstream conjugation chemistry (e.g., acylation, sulfation) for generating ligand-directed probes .

Toxicology and Safety Pharmacology Studies Requiring a Well-Characterized GHS06-Rated Sulfonamide Probe

For in vitro toxicology screening panels or safety pharmacology assays that require a positive control compound with documented acute toxicity classification, the target compound's GHS06 profile (H301, H311, H331; UN 2811, Class 6.1, PG III) provides a characterized hazard baseline . This is particularly relevant for laboratories validating cytotoxicity or mitochondrial toxicity assays where a toxic sulfonamide with defined physicochemical properties is needed as a reference compound, and where the non-GHS06 analogs would be unsuitable due to their lower hazard classification .

Quote Request

Request a Quote for 4-fluoro-N-(4-hydroxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.